molecular formula C20H12ClIN2OS B5296745 3-(2-chlorophenyl)-6-iodo-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone

3-(2-chlorophenyl)-6-iodo-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone

Cat. No. B5296745
M. Wt: 490.7 g/mol
InChI Key: QSEMDXLUSNLLPY-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorophenyl)-6-iodo-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone is a compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound is a member of the quinazolinone family and possesses unique properties that make it an attractive target for synthesis and study.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-6-iodo-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone is not fully understood. However, it is believed to act through the inhibition of various enzymes and proteins that are involved in disease progression and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-chlorophenyl)-6-iodo-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone has various biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(2-chlorophenyl)-6-iodo-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone in lab experiments is its unique properties. This compound is highly selective and can target specific enzymes and proteins, making it an excellent tool for studying biochemical and physiological processes. However, one of the limitations of using this compound is its toxicity. High concentrations of 3-(2-chlorophenyl)-6-iodo-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone can be toxic to cells, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-(2-chlorophenyl)-6-iodo-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone. One direction is to further investigate its potential applications in the treatment of various diseases such as cancer and Alzheimer's disease. Additionally, more studies are needed to fully understand the mechanism of action of this compound. Finally, future research could focus on developing less toxic analogs of 3-(2-chlorophenyl)-6-iodo-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone that can be used in a wider range of experiments.

Synthesis Methods

The synthesis of 3-(2-chlorophenyl)-6-iodo-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone involves the reaction of 2-chloroaniline with 2-thiophenecarboxaldehyde to form the corresponding Schiff base. This Schiff base is then reacted with iodine and ammonium acetate to produce the desired quinazolinone product.

Scientific Research Applications

3-(2-chlorophenyl)-6-iodo-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone has been extensively studied for its potential applications in various scientific fields. This compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation. Additionally, it has been used as a tool in biochemical and physiological studies due to its unique properties.

properties

IUPAC Name

3-(2-chlorophenyl)-6-iodo-2-[(E)-2-thiophen-2-ylethenyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClIN2OS/c21-16-5-1-2-6-18(16)24-19(10-8-14-4-3-11-26-14)23-17-9-7-13(22)12-15(17)20(24)25/h1-12H/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEMDXLUSNLLPY-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)C=CC4=CC=CS4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N2C(=NC3=C(C2=O)C=C(C=C3)I)/C=C/C4=CC=CS4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClIN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorophenyl)-6-iodo-2-[(E)-2-(thiophen-2-yl)ethenyl]quinazolin-4(3H)-one

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